molecular formula C7H6N2O2 B6267337 3-(2-FURYL)-1H-PYRAZOL-5-OL CAS No. 467248-38-0

3-(2-FURYL)-1H-PYRAZOL-5-OL

Cat. No.: B6267337
CAS No.: 467248-38-0
M. Wt: 150.1
InChI Key:
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Description

3-(2-FURYL)-1H-PYRAZOL-5-OL: is a heterocyclic compound that features a furan ring fused to a pyrazole ring with a hydroxyl group at the 5-position

Scientific Research Applications

Chemistry: 3-(2-FURYL)-1H-PYRAZOL-5-OL is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases due to their ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also used in the synthesis of dyes and pigments.

Future Directions

The future directions for research on “3-(2-FURYL)-1H-PYRAZOL-5-OL” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and sustainable chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-FURYL)-1H-PYRAZOL-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furylhydrazine with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free conditions and the use of green chemistry principles are also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-(2-FURYL)-1H-PYRAZOL-5-OL can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and furans, which can have different functional groups attached, enhancing their chemical and biological properties.

Comparison with Similar Compounds

  • 2-FURYL-1H-PYRAZOL-5-OL
  • 3-(2-FURYL)ACRYLIC ACID
  • 2,5-FURANDICARBOXYLIC ACID

Comparison: 3-(2-FURYL)-1H-PYRAZOL-5-OL is unique due to the presence of both furan and pyrazole rings, which provide a distinct set of chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential applications in multiple fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

467248-38-0

Molecular Formula

C7H6N2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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